molecular formula C21H26N2O2 B1673752 Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- CAS No. 559-51-3

Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-

Cat. No. B1673752
CAS RN: 559-51-3
M. Wt: 338.4 g/mol
InChI Key: IYLRRIUNGGQRTN-KDJJVYBXSA-N
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Description

Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-, also known as Methyl aspidofractinine-3-carboxylate, is an organic compound . It is classified under the Aspidofractine alkaloids class . The molecular formula is C21H26N2O2 . It has an average mass of 338.443 Da and a monoisotopic mass of 338.199432 Da .


Synthesis Analysis

The synthesis of esters like Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- typically involves esterification reactions . Esterification is a chemical reaction that forms an ester from a carboxylic acid and an alcohol, in the presence of a strong acid catalyst . The reaction is slow and reversible, and the ester is often distilled off as soon as it is formed to prevent the reverse reaction .


Molecular Structure Analysis

The molecular structure of Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- can be represented by the SMILES notation: COC(=O)[C@@H]1C[C@@]23CCCN4C3[C@@]3([C@]1(CC2)Nc1c3cccc1)CC4 . This notation provides a way to represent the molecule’s structure using ASCII strings .


Chemical Reactions Analysis

Esters like Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- can undergo a variety of chemical reactions . One common reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst . The products of this reaction are a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- include its molecular formula (C21H26N2O2), average mass (338.443 Da), and monoisotopic mass (338.199432 Da) . It belongs to the class of Aspidofractine alkaloids .

properties

IUPAC Name

methyl (1R,9R,16R,18R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-3,5-6,15,18,22H,4,7-13H2,1H3/t15-,18?,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLRRIUNGGQRTN-GKCDKPGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC23CCCN4C2C5(C1(CC3)NC6=CC=CC=C65)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@]23CCCN4C2[C@@]5([C@]1(CC3)NC6=CC=CC=C65)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-

CAS RN

559-51-3
Record name Kopsinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-
Reactant of Route 2
Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-
Reactant of Route 3
Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-
Reactant of Route 4
Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-
Reactant of Route 5
Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-
Reactant of Route 6
Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-

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